molecular formula C14H19N3O B2919467 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine CAS No. 1006473-46-6

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine

Cat. No.: B2919467
CAS No.: 1006473-46-6
M. Wt: 245.326
InChI Key: NGNRGPKPDOMLBI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine typically involves the following steps:

  • Formation of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde: This can be achieved through the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with reducing agents such as lithium aluminum hydride (LiAlH4).

  • Benzylamine Addition: The aldehyde group is then reacted with 2-methoxybenzylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to form the target compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, in acidic or neutral conditions.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether or methanol.

  • Substitution: Nucleophiles such as halides, in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Amines or alcohols.

  • Substitution: Substituted pyrazoles or benzyl derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: It serves as a ligand in biochemical assays to study enzyme interactions and binding affinities.

  • Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The methoxybenzyl group enhances the compound's solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

  • 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine

  • 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine

  • 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-hydroxybenzyl)methanamine

Uniqueness: 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine stands out due to its specific substitution pattern on the pyrazole ring and the presence of the methoxy group on the benzyl moiety, which can influence its binding affinity and biological activity compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-methoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-11-13(10-16-17(11)2)9-15-8-12-6-4-5-7-14(12)18-3/h4-7,10,15H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNRGPKPDOMLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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